molecular formula C16H16N2O3 B3947727 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B3947727
M. Wt: 284.31 g/mol
InChI Key: IHYIVNCYEYFSRL-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of an amino group and a methoxypropyl side chain in its structure makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

5-amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-7-3-6-18-15(19)12-5-2-4-10-8-11(17)9-13(14(10)12)16(18)20/h2,4-5,8-9H,3,6-7,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYIVNCYEYFSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating for a specific duration to achieve the desired product. The reaction mixture is then purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxypropyl side chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzo[de]isoquinoline-1,3-diones. These products can further undergo additional functionalization to create a wide range of derivatives with diverse applications.

Scientific Research Applications

5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The amino group and methoxypropyl side chain play crucial roles in its binding affinity and selectivity towards these targets. The compound can undergo photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, making it effective in various applications such as fluorescent sensing and electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino group and the methoxypropyl side chain in 5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione makes it unique. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

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